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Compound Focus: (3s,5s)-atorvastatin sodium salt

CAS No.: 1428118-38-0

Cat. No.: S005386

Alternative Solubility Data and Methods

Although direct data on enantiomers is unavailable, the following table summarizes key solubility data for

atorvastatin and its various formulations from research, which may provide useful reference points.

Compound /

. Solubility (mmol/L) Conditions |/ Notes Source
Formulation
Atorvastatin (Calcium 0.11 £0.01 mM Saturated solution, measured by UV- [1]
salt) spectrophotometry
Atorvastatin Conjugate  0.32 £ 0.02 mM Galactose-targeted conjugate, [1]
la amide/ester bond
Atorvastatin Conjugate  0.54 £ 0.01 mM Galactose-targeted conjugate, amide [1]
3a bond (highest solubility)
Atorvastatin Not quantified Significant enhancement in dissolution [2]
Nanosuspension rate
Atorvastatin in Acetone  Highest among Temperature range 293.15K to 328.15K [3]

mono-solvents

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s005386?utm_src=pdf-body
https://www.smolecule.com/products/s005386?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9890652/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0335024
https://www.bohrium.com/paper-details/measurement-and-correlation-of-solubility-data-for-atorvastatin-calcium-in-pure-and-binary-solvent-systems-from-293-15-k-to-328-15-k/812524633260556291-3401
https://www.smolecule.com/products/s005386?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Experimental Protocols for Solubility Enhancement

Here are detailed methodologies for two common approaches to improving atorvastatin solubility, which can

be adapted for future enantiomer studies.

Preparation of Targeted Conjugates

This protocol is used to synthesize atorvastatin conjugates with improved water solubility and

hepatoselectivity [1] [4].

¢ Design & Synthesis: Conjugates are designed using N-acetylgalactosamine derivatives as targeting
moieties for the hepatic asialoglycoprotein receptor (ASGPR). The connection between atorvastatin
and the targeting ligand is made via either an ester or an amide bond.

¢ Coupling Reaction: Synthesis is achieved through a copper(l)-catalyzed azide—alkyne cycloaddition
(CuAAC) reaction, which links the modified atorvastatin to the carbohydrate-based ligand.

¢ Solubility Measurement: The concentration of the conjugates in saturated aqueous solutions is
determined using UV-spectrophotometry.

o Stability & Release: The stability of the conjugates and the release of active atorvastatin are
evaluated under model physiological conditions, including incubation with intracellular proteases to
simulate enzymatic cleavage [1].

Preparation of Nanosuspensions

This method physically reduces drug particle size to increase surface area and dissolution rate [2].

e Technique: Anti-solvent precipitation technique.
e Procedure:
o Dissolve 20 mg of atorvastatin calcium in 1 mL of methanol (solvent).
o Prepare the anti-solvent phase by dissolving a stabilizer (e.g., Pluronic F127, HPMC, PVP) in
deionized water at concentrations of 0.5-2% wi/v.
o Add the drug solution dropwise into the anti-solvent phase under immediate probe sonication
(e.g., 80% amplification for 2-3 minutes in an ice bath).
o Stir the resulting nanosuspension at room temperature for 1 hour to allow for complete
evaporation of the organic solvent.
¢ Lyophilization: For stability, nanosuspensions can be lyophilized. A lyoprotectant (e.g., mannitol or
trehalose) is added to the nanosuspension before freezing at -80°C and subsequent freeze-drying.
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e Characterization: The resulting nanosuspensions are characterized for particle size, zeta potential,
and polydispersity index (PDI) using a Zetasizer. Solid-state properties are analyzed using DSC and
XRD [2].

Workflow for Solubility Enhancement Studies

The diagram below outlines the general decision-making and experimental workflow for developing and

evaluating enhanced drug formulations like conjugates and nanosuspensions.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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